Several phase 2 studies have investigated the effect of Fevipiprant on lung function in people with asthma. These studies have shown that Fevipiprant, particularly at higher doses (500mg daily), can improve lung function as measured by forced expiratory volume in one second (FEV1) in patients with existing airflow limitations [].
However, results from larger phase 3 trials have been mixed. While some studies showed improvements in lung function with Fevipiprant use, others did not [, ].
Studies have shown that Fevipiprant is generally well-tolerated at daily doses ranging from 50mg to 500mg []. The most common side effects reported in studies were headache, nasopharyngitis (inflammation of the nose and pharynx), and diarrhea [].
Fevipiprant is a small molecule drug that acts as a highly selective, reversible antagonist of the prostaglandin D2 receptor 2, also known as the Chemoattractant Receptor Homologous expressed on T helper 2 cells. Its chemical formula is , and it has an average molecular weight of approximately 426.41 g/mol. The compound is notable for its potential therapeutic applications in treating asthma, atopic dermatitis, and allergic rhinitis by modulating inflammatory responses associated with these conditions .
Fevipiprant primarily functions through its interaction with the DP2 receptor, inhibiting the binding of prostaglandin D2 and its metabolites. This action leads to a reduction in the activation and migration of various immune cells, including eosinophils and basophils, which are central to the inflammatory processes in asthma and other allergic conditions. The mechanism involves competitive inhibition at the receptor site, which ultimately suppresses downstream signaling pathways that would normally result in inflammation .
Fevipiprant exhibits significant biological activity as a DP2 receptor antagonist. It has been shown to reduce eosinophilic airway inflammation and improve lung function in patients with persistent asthma. Clinical trials indicate that it can enhance forced expiratory volume in one second (FEV1) and improve asthma control scores, particularly in individuals with elevated eosinophil counts . The compound's ability to dissociate slowly from the receptor contributes to its prolonged action, making it a candidate for once-daily dosing regimens .
The synthesis of Fevipiprant involves several key steps that optimize its structural components for enhanced potency and selectivity. Initial development focused on variations of a pyrrolo[2,3-b]pyridine scaffold, leading to the identification of Fevipiprant as a potent candidate. The synthesis typically includes:
Studies on Fevipiprant have demonstrated its interaction with various immune cell types, particularly T helper 2 cells and innate lymphoid cells type 2. By blocking the DP2 receptor, Fevipiprant inhibits the release of key cytokines such as interleukin-4, interleukin-5, and interleukin-13, which are critical mediators of allergic inflammation . Additionally, interaction studies have shown that Fevipiprant can reduce eosinophil shape change induced by prostaglandin D2, further illustrating its mechanism of action in modulating immune responses .
Fevipiprant is part of a class of drugs targeting the DP2 receptor but stands out due to its unique pharmacological properties. Here are some similar compounds:
| Compound Name | Mechanism of Action | Selectivity | Clinical Status |
|---|---|---|---|
| QAW039 (Fevipiprant) | DP2 receptor antagonist | Highly selective | Clinical trials |
| AZD1981 | DP2 receptor antagonist | Moderate selectivity | Phase II trials |
| NVP-QAW680 | DP2 receptor antagonist | Moderate selectivity | Early development |
| TRA-418 | DP2 receptor antagonist | Low selectivity | Preclinical |
Uniqueness: Fevipiprant's high selectivity for the DP2 receptor allows for targeted therapeutic effects while minimizing off-target interactions that could lead to side effects. Its favorable pharmacokinetic profile also supports once-daily dosing, enhancing patient compliance compared to other compounds that may require more frequent administration or have less favorable safety profiles .